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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B7856064

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of INJ-
38877605, a potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. While JNJ-
38877605 demonstrated high selectivity for its primary target, understanding its cross-reactivity
with other kinases is crucial for interpreting experimental results and anticipating potential off-
target effects. This document summarizes available quantitative data, presents a detailed
experimental protocol for assessing kinase inhibition, and visualizes key signaling pathways
and workflows.

Kinase Selectivity Profile of INJ-38877605

JNJ-38877605 is a highly selective inhibitor of c-Met (also known as hepatocyte growth factor
receptor or HGFR) with a reported IC50 value of approximately 4 to 4.7 nM.[1][2][3] Extensive
kinase profiling has revealed a high degree of selectivity.

Studies have shown that INJ-38877605 exhibits over 600-fold to more than 833-fold selectivity
for c-Met compared to a broad panel of over 200 to 246 other diverse tyrosine and serine-
threonine kinases.[4][5] The next most potently inhibited kinase identified is Fms, a member of
the colony-stimulating factor 1 receptor (CSF1R) family. Additionally, at a concentration of 500
nM, IJNJ-38877605 has been observed to significantly reduce the phosphorylation of RON
(Recepteur d'Origine Nantaise), another receptor tyrosine kinase closely related to c-Met.
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The table below summarizes the known inhibitory activity of INJ-38877605 against its primary

target and key off-target kinases.

Kinase Target IC50 (nM)

Selectivity vs. c-
Met

Notes

c-Met ~4.0-4.7

Primary target of JNJ-
38877605.

Fms Not specified

>833-fold less

sensitive than c-Met

Identified as the most
potently inhibited off-

target kinase.

RON Not specified

Phosphorylation is
significantly reduced
at 500 nM of JNJ-
38877605.

Other Kinases Not specified

>600 to >833-fold less

sensitive than c-Met

Based on a screening
panel of over 200-246
kinases.

c-Met Signaling Pathway and Inhibition by JNJ-

38877605

The c-Met receptor tyrosine kinase plays a crucial role in various cellular processes, including

proliferation, migration, and survival. Its ligand, hepatocyte growth factor (HGF), induces

receptor dimerization and autophosphorylation, leading to the activation of downstream
signaling cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. JNJ-
38877605 acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and

preventing its phosphorylation, thereby blocking the initiation of these downstream signals.
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c-Met Signaling Pathway and Inhibition by JNJ-38877605
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Caption: c-Met signaling pathway and the inhibitory action of INJ-38877605.

Experimental Protocol: In Vitro Kinase Inhibition
Assay

The following is a representative protocol for determining the in vitro inhibitory activity of JINJ-
38877605 against a panel of kinases using a luminescence-based assay that measures ATP
consumption.

1. Materials and Reagents:

Purified recombinant kinases (e.g., c-Met, Fms, and other kinases of interest).

Kinase-specific substrates.

JNJ-38877605 stock solution (e.g., 10 mM in DMSO).

Kinase assay buffer (e.g., 40 mM Tris-HCI pH 7.4, 20 mM MgCI2, 0.1 mg/ml BSA).
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ATP solution.

ADP-Glo™ Kinase Assay kit (or similar).

White, opaque 384-well microplates.

Multichannel pipettes and a plate reader capable of measuring luminescence.
. Experimental Procedure:

Compound Preparation: Prepare a serial dilution of INJ-38877605 in DMSO. A typical
starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions. Further dilute
the compound in the kinase assay buffer to the desired final concentrations.

Assay Plate Setup:

o Add 2.5 L of the diluted JNJ-38877605 or control inhibitor to the appropriate wells of a
384-well plate.

o Include positive controls (known inhibitor for each kinase) and negative controls (DMSO
vehicle).

Kinase Reaction:

[¢]

Prepare a kinase/substrate mixture for each kinase being tested.

[¢]

Add 5 pL of the 2x kinase/substrate mixture to each well.

[e]

Initiate the kinase reaction by adding 2.5 pL of 4x ATP solution to all wells. The final ATP
concentration should be at or near the Km for each respective kinase.

[e]

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
Detection:
o Stop the kinase reaction by adding 10 uL of ADP-Glo™ Reagent to each well.

o Incubate at room temperature for 40 minutes to deplete the remaining ATP.
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o Add 20 pL of Kinase Detection Reagent to each well to convert the generated ADP to ATP,
which is then used in a luciferase reaction to produce a luminescent signal.

o Incubate at room temperature for 30-60 minutes.

o Measure the luminescence using a plate reader.

o Data Analysis:
o Subtract the background luminescence (wells with no kinase).

o Calculate the percent inhibition for each concentration of INJ-38877605 relative to the
DMSO control.

o Determine the IC50 value by fitting the data to a dose-response curve using non-linear
regression analysis.
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Experimental Workflow for Kinase Selectivity Profiling

Preparation

Prepare serial dilutions of JNJ-38877605

Prepare kinase/substrate master mix

Prepare ATP solution

4

Execution

Add kinase/substrate

Dispense compound dilutions into 384-well plate

Initiate reaction with ATP and incubate

mix

Generate luminescent signal (Kinase

Detection & Analysis

Stop reaction and deplete ATP (ADP-Glo™ Reagent)

Measure luminescence with plate reader

Calculate % inhibition and determine IC50 values

Detection Reagent)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

6/8

Tech Support


https://www.benchchem.com/product/b7856064?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: A generalized workflow for determining kinase inhibition using a luminescence-based
assay.

Important Considerations and Clinical Context

While INJ-38877605 demonstrated promising selectivity and potency in preclinical studies, its
clinical development was terminated. Phase | clinical trials revealed that even at sub-
therapeutic doses, JNJ-38877605 caused recurrent renal toxicity in patients. This toxicity was
not observed in preclinical studies in rats and dogs. Further investigation identified that the
renal toxicity was due to the formation of species-specific insoluble metabolites generated by
aldehyde oxidase activity, which led to crystal formation in the kidneys. This highlights the
critical importance of thorough preclinical toxicology studies across multiple species to identify
potential metabolic liabilities before advancing to human trials.

This guide provides a focused overview of the kinase cross-reactivity of JINJ-38877605 based
on publicly available data. For researchers working with this compound, it is essential to
consider both its high on-target potency and the potential for off-target effects, as well as the
metabolic liabilities that ultimately halted its clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7856064#cross-reactivity-of-jnj-38877605-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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